![molecular formula C9H10ClN3O2 B14022554 N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea CAS No. 90346-91-1](/img/structure/B14022554.png)
N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso-urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea typically involves the reaction of 4-chlorobenzyl chloride with methyl isocyanate, followed by nitrosation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the urea linkage. The nitrosation step can be achieved using nitrous acid or a nitrosating agent like sodium nitrite in the presence of an acid.
Industrial Production Methods: On an industrial scale, the production of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitro-urea.
Reduction: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-amino-urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through nitrosation.
Medicine: Studied for its potential anticancer properties, as nitroso-urea compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-(4-Chlorophenyl)-1-methyl-1-phenylurea: Used in various chemical applications.
Uniqueness: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
90346-91-1 |
|---|---|
Fórmula molecular |
C9H10ClN3O2 |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-13(12-15)9(14)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,14) |
Clave InChI |
WCDOPVLFGFQFPN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NCC1=CC=C(C=C1)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
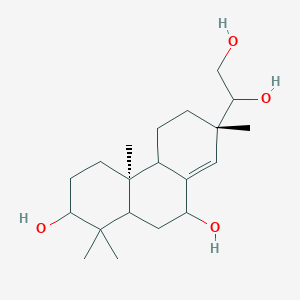
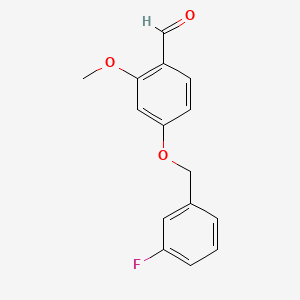

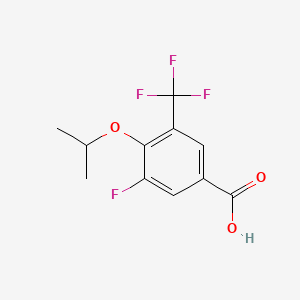
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
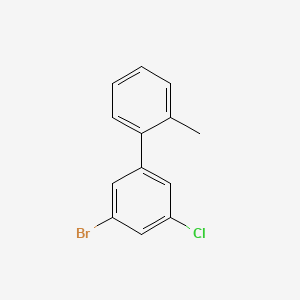

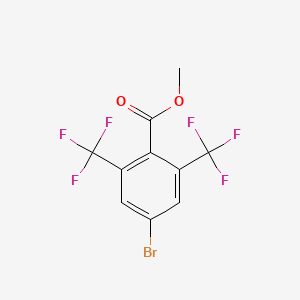
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
